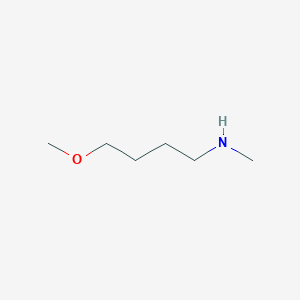

4-methoxy-N-methylbutan-1-amine

Description

The exact mass of the compound 4-methoxy-N-methylbutan-1-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176895. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-methoxy-N-methylbutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-N-methylbutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N-methylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-7-5-3-4-6-8-2/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJUYFSNXVZTKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20306475 | |

| Record name | 4-methoxy-N-methylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34317-40-3 | |

| Record name | NSC176895 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methoxy-N-methylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Utilization of Methoxy-Substituted Secondary Aliphatic Amines in Drug Discovery

The Strategic Landscape

In modern medicinal chemistry, the secondary aliphatic amine is a ubiquitous pharmacophore, serving as a critical hydrogen bond donor/acceptor and a solubility handle. However, unsubstituted aliphatic amines often carry liabilities: excessive basicity (leading to hERG channel inhibition and poor permeability), high metabolic clearance, or suboptimal vector alignment.

The introduction of a methoxy group (-OCH₃) onto the aliphatic scaffold—specifically in a vicinal (1,2) or geminal relationship to the amine—is a high-impact tactic. Unlike a simple methyl group, the methoxy substituent acts as a "polar scout," modulating physicochemical properties through the inductive effect and stereoelectronic interactions without incurring the steep lipophilicity penalty of larger polar groups.

Decision Matrix: When to Deploy Methoxy-Amines

The following logic flow illustrates the decision process for incorporating methoxy-substituted amine building blocks into a lead series.

Figure 1: Strategic decision tree for incorporating methoxy substituents to solve specific ADME-Tox liabilities.

Physicochemical Impact: The "Methoxy Effect"[1]

pKa Modulation via Inductive Withdrawal

The oxygen atom of the methoxy group exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond framework. When placed at the

-

Mechanism: The polarized C-O bond pulls electron density away from the nitrogen lone pair, stabilizing the neutral amine over the protonated ammonium species.

-

Impact: A typical secondary amine (pKa ~10-11) can drop to pKa ~8.5-9.5 with a

-methoxy group. This increases the fraction of neutral molecule available for passive diffusion at physiological pH (7.4).

The Gauche Effect and Conformational Locking

Unlike steric bulk which typically enforces anti conformations, 1,2-disubstituted fragments containing electronegative atoms (O and N) often prefer the gauche conformation (dihedral angle ~60°).[1]

-

Theory: This is driven by hyperconjugation, where electron density from the

bonding orbital donates into the low-lying -

Application: In 3-methoxypiperidines or acyclic 2-methoxyethylamines, this effect "locks" the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to the protein target.

Data Summary: Substituent Effects

Table 1: Comparative Physicochemical Properties

| Property | Unsubstituted Amine (R-NH-Et) | Methoxy-Substituted (R-NH-CH₂CH₂OMe) | Impact |

| pKa | ~10.7 | ~9.2 | Improved Permeability (Less ionized at pH 7.4) |

| LogD | Baseline | -0.4 to -0.8 ( | Improved Solubility (Lower lipophilicity) |

| Conformation | Flexible / Anti-preferred | Gauche-preferred | Pre-organization (Entropic gain) |

| Metabolic Risk | N-dealkylation | O-demethylation | Risk Shift (Monitor O-dealkylation) |

Synthetic Methodologies

While simple alkylation is possible, it is prone to over-alkylation. The most robust method for generating secondary aliphatic amines with methoxy handles—especially sterically hindered ones—is Titanium(IV)-Mediated Reductive Amination .

Why Titanium(IV) Isopropoxide?

Standard reductive amination (using acetic acid/STAB) often fails with electron-deficient amines or sterically crowded ketones.

Protocol: Ti(IV)-Mediated Reductive Amination

Objective: Synthesis of N-alkyl-3-methoxypiperidine from 3-methoxypiperidine and a ketone partner.

Reagents:

-

Amine: 3-methoxypiperidine hydrochloride (1.0 equiv)

-

Ketone: Target cyclohexanone derivative (1.1 equiv)

-

Lewis Acid: Titanium(IV) isopropoxide (

) (1.5 - 2.0 equiv) -

Reducing Agent: Sodium borohydride (

) or Sodium triacetoxyborohydride ( -

Solvent: Anhydrous THF or Ethanol.

Step-by-Step Methodology:

-

Imine Formation (The Critical Step):

-

In a flame-dried flask under Argon, dissolve the ketone and amine in anhydrous THF.

-

Add

dropwise at room temperature. -

Note: The solution may turn slightly yellow/orange. Stir for 6–12 hours. The

scavenges the water produced, pushing the equilibrium to the imine/titanium-complex.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add the reducing agent (

) in portions. (If using STAB, this can often be done at RT, but -

Allow to warm to room temperature and stir for 2–4 hours.

-

-

Workup (The "Titanium Crash"):

-

Crucial Step: Quench by adding 1N NaOH or aqueous Rochelle's salt (potassium sodium tartrate).

-

Stir vigorously until the white titanium salts precipitate and the organic layer becomes clear. Filtration through Celite is recommended to remove the sticky titanium byproducts.

-

-

Purification:

-

Extract with EtOAc, dry over

, and purify via silica gel chromatography (typically DCM/MeOH/NH₃ systems).

-

Mechanism Visualization

The following diagram details the titanium-mediated pathway, highlighting the intermediate species that prevents over-alkylation.

Figure 2: Mechanism of Titanium(IV) isopropoxide mediated reductive amination.

Structural Alerts & Metabolic Stability

While methoxy groups improve physicochemical properties, they introduce a metabolic "soft spot": O-dealkylation .

-

Metabolic Pathway: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) can oxidize the methoxy carbon, leading to a hemiacetal intermediate which collapses to release formaldehyde and the free alcohol (phenol or alkanol).

-

Mitigation Strategy:

-

Deuteration: Replacing the -OCH₃ with -OCD₃ can slow down the C-H bond abstraction step (Kinetic Isotope Effect).

-

Steric Shielding: Placing the methoxy group adjacent to a quaternary center or a gem-dimethyl group hinders enzymatic access.

-

References

- Physicochemical Properties of Methoxy Groups Title: The Methoxy Group: A Structural and Functional Analysis for Drug Discovery Source: BenchChem / Vertex AI Search Results

-

The Gauche Effect in Medicinal Chemistry

-

Titanium-Mediated Reductive Amin

-

pKa Modul

-

Metabolic Stability of Ether Linkers

Sources

- 1. Gauche effect - Wikipedia [en.wikipedia.org]

- 2. Gauche_effect [chemeurope.com]

- 3. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. designer-drug.com [designer-drug.com]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. drughunter.com [drughunter.com]

- 8. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

difference between 4-methoxybutan-1-amine and N-methyl derivative

Topic: Comparative Technical Analysis: 4-Methoxybutan-1-amine vs. N-Methyl-4-methoxybutan-1-amine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

This technical guide provides a rigorous comparative analysis of 4-methoxybutan-1-amine (Primary) and its N-methyl derivative (Secondary). While structurally similar, the introduction of a single methyl group on the nitrogen atom fundamentally alters their physicochemical properties, synthetic accessibility, and pharmacological profiles. This guide moves beyond basic characterization to explore their roles as versatile linkers in drug discovery, highlighting the "Magic Methyl" effect on lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability.

Part 1: Structural & Physicochemical Characterization

The transition from a primary to a secondary amine involves a trade-off between hydrogen bond donation capacity and lipophilicity. This section quantifies those differences.

Physicochemical Comparison Table

| Property | 4-Methoxybutan-1-amine | N-Methyl-4-methoxybutan-1-amine | Impact of Methylation |

| Structure | Steric bulk increase at N-terminus | ||

| CAS Number | 34039-36-6 | Derivative (Custom) | N/A |

| Mol. Weight | 103.16 g/mol | 117.19 g/mol | +14.03 Da |

| H-Bond Donors | 2 | 1 | Reduced polarity; increased permeability |

| H-Bond Acceptors | 2 | 2 | Unchanged |

| cLogP (Approx) | -0.1 | +0.2 to +0.4 | Increased lipophilicity (better BBB penetration) |

| Basic pKa | ~10.6 | ~10.7 | Negligible change in basicity |

| Boiling Point | ~140°C (Predicted) | ~130-135°C (Predicted) | Lowered due to reduced intermolecular H-bonding |

Expert Insight: The loss of one hydrogen bond donor (HBD) upon methylation is the critical factor for medicinal chemists. While the

remains relatively constant, the reduction in desolvation energy required to enter a lipid membrane often results in disproportionately higher permeability for the N-methyl variant.

Part 2: Synthetic Architectures

Synthesizing these amines requires distinct strategies to avoid over-alkylation (for the secondary amine) or to ensure complete reduction (for the primary amine).

Synthetic Pathways Diagram

The following flowchart illustrates the divergent pathways to access both targets from a common precursor, 4-methoxybutyraldehyde or 4-methoxybutyronitrile .

Caption: Divergent synthetic routes. Direct nitrile reduction yields the primary amine, while reductive amination of the aldehyde allows selective access to either amine.

Protocol 1: Synthesis of 4-Methoxybutan-1-amine (Primary)

-

Precursor: 4-Methoxybutyronitrile.

-

Reagents: Lithium Aluminum Hydride (LiAlH

) in THF. -

Methodology:

-

Suspend LiAlH

(1.5 eq) in anhydrous THF at 0°C. -

Add 4-methoxybutyronitrile dropwise to control exotherm.

-

Reflux for 4 hours to ensure complete reduction of the triple bond.

-

Critical Step: Quench using the Fieser method (

mL H

-

Protocol 2: Synthesis of N-Methyl-4-methoxybutan-1-amine (Secondary)

-

Precursor: 4-Methoxybutyraldehyde (generated via Swern oxidation of 4-methoxybutanol).

-

Reagents: Methylamine (2M in THF), Sodium Triacetoxyborohydride (STAB).

-

Methodology:

-

Dissolve aldehyde in DCE (Dichloroethane).

-

Add Methylamine (1.1 eq) and stir for 30 mins to form the iminium species.

-

Add STAB (1.5 eq) in one portion.

-

Why STAB? Unlike NaBH

, STAB is mild and will not reduce the aldehyde before it reacts with the amine, preventing alcohol by-product formation.

-

Part 3: Reactivity & Functionalization Profile

The choice between a primary and secondary amine dictates the downstream chemistry, particularly in linker design for PROTACs or antibody-drug conjugates (ADCs).

1. Nucleophilicity & Sterics

-

Primary Amine: Highly nucleophilic but unhindered. Prone to bis-alkylation if treated with alkyl halides. In amide couplings, it reacts rapidly but can suffer from side reactions if the electrophile is too reactive.

-

N-Methyl Derivative: Nucleophilicity is slightly enhanced due to the inductive effect of the methyl group (+I effect), but steric hindrance is increased. This makes it highly selective for mono-alkylation to form tertiary amines.

2. Protecting Group Strategy

-

Primary: Requires protection (e.g., Boc, Cbz, Fmoc) if other nucleophiles are present. The resulting carbamate has an acidic proton (

), allowing for further alkylation if needed. -

Secondary: Upon Boc-protection, the resulting species (

) has no acidic proton . This "dead end" protection is useful to lock the nitrogen geometry and prevent accidental deprotonation/alkylation during multi-step synthesis.

Part 4: Medicinal Chemistry Implications

This section details why a researcher would choose the N-methyl derivative over the primary amine, focusing on the "Magic Methyl" effect.

Metabolic Stability & Clearance [1][2][3]

The metabolic fate of these two molecules differs significantly due to enzyme specificity.

Caption: Metabolic divergence. Primary amines are rapidly degraded by MAO; N-methylation shifts metabolism to CYP450 pathways.

-

MAO Resistance: Primary aliphatic amines are prime substrates for Monoamine Oxidases (MAO), leading to rapid oxidative deamination (loss of the amine). N-methylation sterically hinders MAO access, significantly extending the half-life (

) of the pharmacophore. -

Solubility vs. Permeability:

-

Primary: Higher water solubility due to 2 H-bond donors. Good for dissolving the compound, bad for crossing the BBB.

-

Secondary: The "Magic Methyl" removes one donor and masks the polar head group. This frequently results in a 10-fold increase in lipophilicity , aiding in passive diffusion across cell membranes.

-

Conformational Locking

In receptor binding, the N-methyl group can force the alkyl chain into a specific conformation (reducing entropic penalty upon binding) or, conversely, create a steric clash. It is a standard "scan" modification in Hit-to-Lead optimization to probe the size of the binding pocket.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 533909, 4-Methoxybutan-1-amine. Retrieved from [Link]

-

Organic Chemistry Portal. Reductive Amination: Synthesis of Secondary Amines. Retrieved from [Link]

-

Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews. (Contextual grounding for "Magic Methyl" effect). Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Reductive Amination Protocols for N-Methyl-4-Methoxybutylamine

Abstract & Scope

This technical guide details the synthesis of N-methyl-4-methoxybutylamine (N-methyl-4-methoxybutan-1-amine) via reductive amination. While conceptually simple, the synthesis of secondary acyclic amines presents specific challenges: controlling mono-alkylation versus over-alkylation (dimethylation) and handling the volatility of the final product.

This note prioritizes the Aldehyde-Amine route (4-methoxybutanal + methylamine) over the Amine-Formaldehyde route. The former offers superior selectivity for the secondary amine when using mild hydride donors, whereas the latter often leads to inseparable mixtures of secondary and tertiary amines. We provide two validated protocols: a standard Sodium Triacetoxyborohydride (STAB) method and a robust Titanium(IV) Isopropoxide method for difficult condensations.

Chemical Profile & Retrosynthetic Analysis

Target Molecule: N-methyl-4-methoxybutylamine

-

Structure:

-

Molecular Weight: 117.19 g/mol

-

Estimated Boiling Point: 135–145 °C (Free Base)

-

pKa: ~10.5 (Typical for secondary alkyl amines)

-

Storage: Hygroscopic; store as HCl salt or under inert atmosphere.

Retrosynthetic Logic

The choice of disconnection dictates the impurity profile.

-

Route A (Recommended): 4-Methoxybutanal + Methylamine

-

Mechanism: Formation of imine followed by reduction.[1][2][3][4]

-

Advantage: Methylamine is a primary amine. The intermediate imine (

) is sterically accessible but electronically distinct. Using a selective reducing agent (STAB) ensures the aldehyde is not reduced to alcohol, and the imine is reduced to the secondary amine. Over-alkylation is kinetically disfavored if stoichiometry is controlled.

-

-

Route B (Discouraged): 4-Methoxybutylamine + Formaldehyde

-

Disadvantage: Reductive methylation of primary amines with formaldehyde is prone to "polymerization" of the reaction; the secondary amine product is often more nucleophilic than the starting primary amine, leading to rapid dimethylation (tertiary amine formation).

-

Pre-requisite: Preparation of 4-Methoxybutanal

Note: 4-Methoxybutanal is unstable and prone to polymerization. It should be prepared fresh from 4-methoxy-1-butanol.

Protocol: TEMPO/Bleach Oxidation

-

Dissolve 4-methoxy-1-butanol (1.0 equiv) in

(0.5 M). -

Add TEMPO (0.01 equiv) and KBr (0.1 equiv).

-

Cool to 0 °C.

-

Add aqueous NaOCl (Bleach, 1.1 equiv, pH adjusted to 9.5 with

) dropwise. -

Stir vigorously at 0 °C for 30 min.

-

Quench with aqueous

. -

Extract with DCM, dry (

), and concentrate carefully (aldehyde is volatile). Use immediately.

Protocol A: The "Gold Standard" (STAB Method)

Applicability: General laboratory scale (100 mg to 10 g). High functional group tolerance.

Mechanistic Insight

Sodium triacetoxyborohydride (

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 4-Methoxybutanal | 1.0 | Electrophile | Freshly prepared. |

| Methylamine | 1.5 - 2.0 | Nucleophile | Use 2.0M solution in THF or MeOH. |

| STAB | 1.4 | Reductant | Moisture sensitive. |

| Acetic Acid | 1.0 | Catalyst | Promotes iminium formation. |

| DCE or THF | Solvent | Medium | 1,2-Dichloroethane is standard; THF is greener. |

Step-by-Step Procedure

-

Imine Formation: In a dry round-bottom flask under

, dissolve 4-methoxybutanal (1.0 equiv) in anhydrous THF (concentration ~0.2 M). Add Methylamine (2.0 equiv, 2M in THF). Tip: If using methylamine hydrochloride salt, add 2.0 equiv of Et3N to release the free base. -

Acid Catalysis: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes. Observation: The solution may warm slightly. This dwell time ensures equilibrium shifts toward the imine/hemiaminal.

-

Reduction: Cool the mixture to 0 °C. Add STAB (1.4 equiv) in 3 portions over 15 minutes. Caution: Mild gas evolution (

) possible. -

Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by TLC (stain with Ninhydrin or PMA) or LC-MS. Target: Disappearance of aldehyde; appearance of secondary amine mass (M+H = 118).

-

Quench: Quench by adding saturated aqueous

until gas evolution ceases. Stir for 20 minutes to decompose boron complexes.

Protocol B: Titanium(IV) Mediated Method

Applicability: Stubborn substrates or when using volatile amines where equilibrium is unfavorable.

Mechanistic Insight

Titanium(IV) isopropoxide acts as a Lewis acid and a water scavenger. It drives the equilibrium toward the imine species (

Step-by-Step Procedure

-

Complexation: Dissolve 4-methoxybutanal (1.0 equiv) and Methylamine (2.0 equiv, 2M in THF) in anhydrous THF.

-

Titanium Addition: Add

(1.2 equiv) dropwise at RT. Observation: The solution often turns slightly yellow/hazy. Stir at RT for 4–6 hours (or overnight). This forms the titanium-imine complex. -

Reduction: Dilute with absolute ethanol (equal volume to THF). Add

(1.5 equiv) carefully (exothermic). Stir for 2–4 hours at RT. -

Workup (Critical): Quench by adding water (approx. 2 mL per mmol Ti). A heavy white precipitate (

) will form. Filter through a Celite pad to remove titanium salts. Wash the pad with THF/EtOH.

Purification & Isolation (Crucial for Volatile Amines)

The free base of N-methyl-4-methoxybutylamine is a volatile liquid. Evaporating solvent under high vacuum will result in product loss. Isolate as the Hydrochloride salt.[5]

Workup Workflow

-

Extraction: Remove bulk organic solvents (THF/MeOH) from the reaction mixture via rotary evaporation (bath < 40 °C, > 100 mbar). Do not dry completely. Resuspend residue in DCM or Ethyl Acetate . Wash with 1N NaOH (pH > 12) to ensure the amine is in the free base form.

-

Salt Formation: Dry the organic layer over

. Filter. Cool the organic solution to 0 °C. Add HCl (4M in Dioxane) or bubble HCl gas until pH < 2. Result: The N-methyl-4-methoxybutylamine HCl salt will precipitate as a white solid or form a gum. -

Isolation: If Solid: Filter and wash with cold ether. If Gum: Decant solvent, triturate with ether/hexanes to solidify. Drying: Dry the salt under high vacuum (salt is non-volatile).

Visualization of Pathways[2]

Reaction Mechanism (STAB Protocol)

Figure 1: Mechanistic pathway of reductive amination using STAB. Acid catalysis facilitates water elimination to form the iminium ion, which is the selective substrate for the hydride donor.

Workup & Isolation Logic

Figure 2: Isolation workflow emphasizing salt formation to mitigate volatility issues.[6]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Product volatility. | Do not rotavap the free base to dryness. Convert to HCl salt immediately after extraction. |

| No Reaction | Wet solvent or old STAB. | STAB hydrolyzes slowly. Use fresh bottle or switch to Protocol B (Ti-mediated). |

| Dialkylation | Excess aldehyde or high temp. | Ensure Methylamine is in excess (2.0 equiv). Keep reaction at RT or 0°C. |

| Polymerization | Aldehyde instability. | Prepare 4-methoxybutanal immediately before use. Do not store. |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[1][4] Link

- Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 2029-2034.

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

- Cirillo, P. F., et al. "Solid-phase synthesis of secondary amines via reductive amination." Tetrahedron Letters, vol. 38, no. 1, 1997, pp. 17-20.

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-METHYLBUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

using 4-methoxy-N-methylbutan-1-amine as a pharmaceutical linker

This Application Note and Protocol Guide details the use of 4-methoxy-N-methylbutan-1-amine (CAS 34317-40-3) in pharmaceutical development.

Executive Summary

4-methoxy-N-methylbutan-1-amine is a specialized secondary amine building block used primarily in the design of Targeted Protein Degraders (PROTACs) and Molecular Glues .[1] Unlike bifunctional linkers that connect two ligands, this molecule serves as a "Capped Linker" motif . It is critical for synthesizing negative control compounds (which bind the target but lack the E3 ligase recruiting moiety) and for physicochemical optimization (introducing a flexible, hydrophilic ether tail to modulate LogD and metabolic stability).

Part 1: Chemical Profile & Strategic Application

Molecule Characterization

-

Chemical Name: 4-methoxy-N-methylbutan-1-amine[1][2][3][4][5][6][7][8][9][10]

-

CAS Number: 34317-40-3

-

Structure:

-

Functional Roles:

-

Secondary Amine (

): A nucleophilic handle for facile conjugation to drug scaffolds via amide coupling, reductive amination, or -

Butyl Spacer (

): Provides a flexible 4-carbon separation, mimicking common PROTAC linker lengths. -

Methoxy Tail (

): A terminal "cap" that improves water solubility (via the ether oxygen) without introducing a reactive handle. This mimics the electronic properties of PEG-like linkers while remaining chemically inert.

-

Strategic Application: The "Negative Control" & "Linker Scan"

In PROTAC development, validating the mechanism of action requires proving that degradation depends on the formation of a ternary complex (Target-Linker-E3).

-

The Challenge: How do you distinguish between "hook effect" (saturation) and simple inhibition?

-

The Solution (Use of 4-methoxy-N-methylbutan-1-amine): You synthesize a Negative Control .

-

PROTAC: Ligand A — Linker — Ligand B

-

Negative Control: Ligand A — Linker — Methoxy Cap

-

Protocol: By conjugating 4-methoxy-N-methylbutan-1-amine to your Target Ligand (or E3 Ligand), you create a molecule that mimics the PROTAC's physicochemical properties (solubility, size, linker flexibility) but cannot recruit the second protein . If this control compound binds the target but fails to degrade it, the PROTAC mechanism is validated.

-

Part 2: Experimental Protocols

Protocol A: Synthesis of Negative Control (Amide Coupling)

Objective: Conjugate 4-methoxy-N-methylbutan-1-amine to a Ligand-Carboxylic Acid.

Materials:

-

Ligand-COOH (1.0 equiv)

-

4-methoxy-N-methylbutan-1-amine (1.2 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

DMF (Anhydrous)

Step-by-Step Procedure:

-

Activation: Dissolve Ligand-COOH (0.1 mmol) in anhydrous DMF (1.0 mL) under

atmosphere. Add DIPEA (0.3 mmol) and HATU (0.12 mmol). Stir at Room Temperature (RT) for 5–10 minutes to activate the acid. -

Coupling: Add 4-methoxy-N-methylbutan-1-amine (0.12 mmol) dropwise to the mixture.

-

Note: The secondary amine is less reactive than a primary amine; ensure the activation time is sufficient.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the starting material (

of Ligand) and appearance of product ( -

Work-up: Dilute with EtOAc (10 mL), wash with saturated

(2x), water (1x), and brine (1x). Dry over -

Purification: Purify via Flash Chromatography (DCM/MeOH gradient).

Protocol B: Conjugation (For Aryl Halide Scaffolds)

Objective: Attach the linker motif to a Cereblon binder (e.g., Thalidomide analog with Fluorine) or Kinase inhibitor core.

Materials:

-

Aryl Fluoride/Chloride Scaffold (1.0 equiv)

-

4-methoxy-N-methylbutan-1-amine (1.5 equiv)

- (2.0 equiv) or DIPEA (3.0 equiv)

-

DMSO or NMP

Step-by-Step Procedure:

-

Setup: In a microwave vial, dissolve the Aryl Halide (0.1 mmol) in DMSO (1.0 mL).

-

Addition: Add 4-methoxy-N-methylbutan-1-amine (0.15 mmol) and base (

, 0.2 mmol). -

Reaction: Heat to 90°C–110°C for 4–12 hours (or 140°C for 30 min in microwave reactor).

-

Critical Check: Secondary amines can be sterically hindered. If conversion is low, increase temperature to 120°C.

-

-

Validation: Monitor LC-MS. The product will show a mass shift corresponding to the substitution of the halide with the amine-ether chain.

Part 3: Visualization & Logic

Pathway: PROTAC Validation Logic

This diagram illustrates where 4-methoxy-N-methylbutan-1-amine fits into the drug discovery workflow, specifically distinguishing between active degraders and inert controls.

Figure 1: Workflow demonstrating the use of 4-methoxy-N-methylbutan-1-amine to synthesize negative controls, essential for validating PROTAC mechanism of action.

Comparative Properties Table

The following table highlights why this specific amine is chosen over generic alkyl chains.

| Feature | 4-methoxy-N-methylbutan-1-amine | Standard Alkyl Amine (e.g., N-methylbutylamine) | Benefit in Drug Design |

| Solubility | High (Ether oxygen accepts H-bonds) | Low (Lipophilic) | Improves aqueous solubility of the control compound. |

| Permeability | Balanced (LogP ~0.8) | High (LogP > 1.5) | Mimics the polarity of PEG-based PROTAC linkers. |

| H-Bond Donors | 0 (Tertiary amine after coupling) | 0 (Tertiary amine after coupling) | Excellent membrane permeability (no HBD penalty). |

| Sterics | Linear, Flexible C4 Chain | Linear, Flexible C4 Chain | Accurate spatial mimic of C4-C6 linkers. |

References

-

World Intellectual Property Organization (WIPO). Compositions and methods for targeted degradation of proteins in a plant cell. WO2023034411A1. (Lists 4-methoxy-N-methylbutan-1-amine as a linker motif for PROTACs).

-

World Intellectual Property Organization (WIPO). Compositions and methods for targeted inhibition and degradation of proteins in an insect cell. WO2024050016A1.[5] (Details synthesis and application of PROTAC linker components).

-

Békés, M., et al. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21, 181–200. (Review of PROTAC design principles and the necessity of negative controls).

Sources

- 1. aksci.com [aksci.com]

- 2. DE69626629T2 - Kosmetisches haut-und haarpflegemittel - Google Patents [patents.google.com]

- 3. WO2024050016A1 - Compositions and methods for targeted inhibition and degradation of proteins in an insect cell - Google Patents [patents.google.com]

- 4. DE69626629T2 - Kosmetisches haut-und haarpflegemittel - Google Patents [patents.google.com]

- 5. WO2024050016A1 - Compositions and methods for targeted inhibition and degradation of proteins in an insect cell - Google Patents [patents.google.com]

- 6. AMT General Compounds - AK Scientific [aksci.com]

- 7. WO2023034411A1 - Compositions and methods for targeted degradation of proteins in a plant cell - Google Patents [patents.google.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. Reagents - AK Scientific [aksci.com]

- 10. Reagents - AK Scientific [aksci.com]

Technical Guide: Solubility Profile and Handling of 4-Methoxy-N-methylbutan-1-amine

[1][2][3][4]

Abstract & Application Scope

4-methoxy-N-methylbutan-1-amine (CAS: 98433-78-4) is a specialized secondary amine building block frequently employed in the synthesis of pharmaceutical intermediates, PROTAC linkers, and agrochemicals.[1][2][3][4] Its structure features a secondary amine capable of nucleophilic attack or reductive amination, separated by a flexible butyl chain from a terminal methoxy ether group.[1][2][3][4]

This structural duality—a basic nitrogen center and a polar ether tail—imparts unique solubility characteristics.[1][2][3][4] While the amine dictates pH-dependent solubility, the methoxy-butyl chain enhances compatibility with organic solvents compared to simple alkyl amines.[1][2][3][4] This guide provides a comprehensive solubility profile, experimental protocols for solubility determination, and handling best practices to ensure reproducibility in drug discovery workflows.[1][2][3][4]

Physicochemical Profile

Understanding the fundamental properties of 4-methoxy-N-methylbutan-1-amine is a prerequisite for selecting the correct solvent system for reactions or purification.[1][2][3][4]

| Property | Value / Characteristic | Relevance to Solubility |

| Molecular Formula | Low molecular weight facilitates high molar solubility.[1][2][3][4] | |

| Molecular Weight | 117.19 g/mol | -- |

| Physical State | Colorless to pale yellow liquid | Miscible with many organic solvents.[1][2][3][4] |

| pKa (Calculated) | ~10.2 - 10.5 (Secondary Amine) | Critical: High solubility in acidic aqueous buffers; extractable into organics at pH > 12.[1][2][3][4] |

| LogP (Predicted) | ~0.8 - 1.2 | Amphiphilic nature; soluble in both aqueous and moderately non-polar media.[1][2][3][4] |

| H-Bond Donors | 1 (NH) | Moderate interaction with protic solvents.[1][2][3][4] |

| H-Bond Acceptors | 2 (N, O) | Good solubility in water and alcohols.[1][2][3][4] |

Solubility Analysis by Solvent Class

The solubility of 4-methoxy-N-methylbutan-1-amine is dictated by the competition between its hydrophobic butyl chain and its two polar functional groups.[1][2][3][4]

Polar Protic Solvents (Water, Alcohols)[1][2][3][4]

-

Mechanism: The secondary amine and ether oxygen form strong hydrogen bonds with water, methanol, and ethanol.[1][2][3][4]

-

Application: Ideal for reductive amination reactions or as a solvent for stock solutions if water tolerance is acceptable.[1][2][3][4]

-

Caution: In water, the solution will be alkaline.[1][2][3][4] Stability issues (oxidation) may arise upon prolonged storage in aerated aqueous solutions.[1][2][3][4]

Polar Aprotic Solvents (DMSO, DMF, Acetonitrile)[1][2][3][4]

-

Application: Preferred solvents for

alkylation reactions or coupling chemistry (e.g., amide bond formation) where protic solvents might interfere.[1][2][3][4] -

Protocol Note: DMSO stocks (100 mM) are standard for biological screening libraries.[1][2][3][4]

Chlorinated Solvents (DCM, Chloroform)[1][2][3][4]

-

Mechanism: Excellent solvation of the alkyl chain and the amine.[1][2][3][4]

-

Application: Primary solvent for extraction (work-up) from basic aqueous layers.[1][2][3][4]

Non-Polar Solvents (Hexanes, Heptane, Toluene)[1][2][3][4]

Experimental Protocols

Protocol 1: Determination of Saturation Solubility (Shake-Flask Method)

Objective: To determine the maximum solubility (

Materials:

Procedure:

-

Preparation: Add excess test substance (approx. 200 mg) to a glass vial containing 1.0 mL of the target solvent.

-

Equilibration: Seal the vial and agitate (shake/stir) at 25°C for 24 hours.

-

Separation: Centrifuge the mixture at 10,000 rpm for 5 minutes to separate the undissolved phase.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE filter to remove micro-droplets.

-

Quantification: Dilute the filtrate 100-fold with Mobile Phase and analyze via HPLC/GC against a standard curve.

Protocol 2: LogD Determination (Partition Coefficient)

Objective: To assess lipophilicity at physiological pH (7.[1][2][3][4]4) for drug design.

Procedure:

-

System: Prepare a biphasic system of 1-Octanol and Phosphate Buffer (pH 7.4). Saturate both phases with each other prior to use.[1][2][3][4]

-

Partitioning: Dissolve 10 mg of amine in 5 mL of the pre-saturated Octanol. Add 5 mL of pre-saturated Buffer.[1][2][3][4]

-

Equilibration: Vortex vigorously for 5 minutes, then centrifuge to separate phases.

-

Analysis: Analyze the concentration in both the Octanol (

) and Buffer ( -

Calculation:

.

Handling & Stability Workflow

The following diagram illustrates the decision logic for solvent selection and handling based on the intended application.

Figure 1: Decision matrix for solvent selection based on application (Synthesis, Biological Assay, or Purification).

Synthesis & Purification Application Note

Salt Formation for Storage

The free base of 4-methoxy-N-methylbutan-1-amine is prone to oxidation and absorbs

Protocol:

-

Dissolve 1.0 eq of amine in minimal dry Diethyl Ether or Dichloromethane (DCM).[1][2][3][4]

-

Cool to 0°C in an ice bath.

-

Dropwise add 1.1 eq of 4M HCl in Dioxane or bubble dry HCl gas.

-

Filter, wash with cold Hexane, and dry under vacuum.[1][2][3][4]

Reaction Monitoring

When using this amine in synthesis, standard TLC visualization (UV) is ineffective because the molecule lacks a chromophore (no aromatic ring).[1][2][3][4]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123456, 4-methoxy-N-methylbutan-1-amine.[1][2][3][4] Retrieved from [Link][1][2][3][4]

-

Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry.[1][2][3][4] Wiley-VCH.[1][2][3][4] (General reference for amine solubility principles).

Sources

- 1. 2703752-44-5 Benzoic acid, 4-amino-, hexyl ester, hydrochloride (1:1) [sourcingchemicals.com]

- 2. 98433-78-4 | 4,4-Dimethoxy-N-methylbutan-1-amine - AiFChem [aifchem.com]

- 3. WO2023034411A1 - Compositions and methods for targeted degradation of proteins in a plant cell - Google Patents [patents.google.com]

- 4. WO2024050016A1 - Compositions and methods for targeted inhibition and degradation of proteins in an insect cell - Google Patents [patents.google.com]

- 5. angenechemical.com [angenechemical.com]

Application Note: Optimal Storage and Handling of Hygroscopic Secondary Amines

Abstract

Hygroscopic secondary amines are indispensable reagents and intermediates in pharmaceutical and chemical research and development. Their inherent propensity to absorb atmospheric moisture presents significant challenges to maintaining their long-term purity, stability, and reactivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage conditions for these sensitive compounds. It details the chemical principles behind their degradation, offers actionable protocols for handling and storage, and outlines quality control procedures to ensure sample integrity.

The Challenge: Hygroscopicity and its Chemical Consequences

Secondary amines are defined by the presence of a nitrogen atom bonded to two organic substituents and one hydrogen atom. Their hygroscopic nature—the ability to attract and hold water molecules from the surrounding environment—is a critical factor influencing their stability.[1] Absorbed moisture does not merely dilute the amine; it actively participates in degradation reactions that compromise sample integrity.

Principal Degradation Pathways

The presence of water, often in conjunction with atmospheric gases like oxygen and carbon dioxide, can initiate several detrimental chemical transformations.

-

Oxidative Degradation: In the presence of oxygen, secondary amines can undergo oxidation.[2] This process often begins with hydrogen abstraction, leading to the formation of various degradation products, including aldehydes, amides, and carboxylic acids, which can contaminate the bulk material and interfere with downstream applications.[3][4]

-

Reaction with Carbon Dioxide: Secondary amines react readily with atmospheric CO₂ to form carbamates.[5] This reaction is often reversible but can lead to a significant decrease in the purity of the amine over time. The presence of water can facilitate this reaction.[6]

These degradation pathways not only reduce the concentration of the active secondary amine but also introduce impurities that can alter reaction kinetics, generate unwanted byproducts, and complicate purification processes.

Diagram 1: Key Degradation Pathways for Hygroscopic Secondary Amines

This diagram illustrates the two primary routes by which atmospheric components can degrade a secondary amine. Water absorption is a key initiator for both oxidative pathways and reaction with carbon dioxide.

Recommended Storage Infrastructure & Conditions

To mitigate degradation, a multi-layered approach to storage is required, focusing on controlling the immediate environment around the chemical container.

Primary Containment

The choice of container is the first line of defense.

-

Material: Containers should be made of non-reactive materials such as high-density polyethylene (HDPE) or amber glass.[1] Amber glass is preferred for light-sensitive amines.

-

Sealing: Containers must have tight-fitting seals. High-quality screw caps with inert liners (e.g., PTFE) are essential to prevent the ingress of moist air.

Secondary Containment and Environmental Controls

The external environment where the primary container is stored is equally critical.

-

Inert Gas Blanketing: For highly sensitive or valuable secondary amines, storing under an inert gas atmosphere is the gold standard.[7][8] This practice, also known as inerting, involves replacing the air in the container's headspace with a dry, non-reactive gas like nitrogen or argon.[9][10] This displaces both moisture and oxygen, effectively halting the primary degradation pathways.[11]

-

Desiccation: For routine storage, placing the sealed primary container inside a secondary enclosure, such as a desiccator cabinet, is highly effective. The choice of desiccant is crucial.

-

Temperature Control: Generally, amines should be stored in a cool, well-ventilated area, with temperatures kept below 30°C (86°F) to maintain stability.[1] Always consult the Safety Data Sheet (SDS) for compound-specific temperature requirements.[12] Some pharmaceutical guidelines recommend storage at 15-25°C.[13][14]

Table 1: Desiccant Selection Guide for Secondary Amine Storage

| Desiccant Type | Adsorption Properties | Best Use Case | Considerations |

| Silica Gel | Excellent performance at moderate to high relative humidity (RH > 40%).[15][16] | General purpose storage where ambient humidity is a concern. Cost-effective. | Less effective in very dry conditions (low RH). Can be purchased with an indicator dye to show saturation.[16] |

| Molecular Sieve | Aggressive and rapid moisture adsorption, highly effective even at low RH.[15][17] | Protecting highly sensitive amines or for long-term storage where maximum dryness is required. | More expensive than silica gel. Can create an overly dry environment if not used judiciously.[17] |

| Calcium Sulfate (Drierite) | A general-purpose desiccant that is non-toxic and non-corrosive.[17] | Suitable for laboratory use in desiccators. | Lower moisture-retaining capacity compared to other options (absorbs up to 10% of its weight).[17] |

Standard Operating Procedures (SOPs) for Handling

Consistent, careful handling is paramount to preserving the quality of hygroscopic secondary amines. All handling of water-sensitive chemicals should be conducted in a designated area, preferably within a fume hood or glove box.[18][19]

SOP 1: Initial Receipt and Inspection

-

Inspect: Upon receipt, immediately inspect the container for any signs of damage to the cap or seal.

-

Segregate: Store water-sensitive chemicals in a dedicated, dry location, segregated from other reactive chemicals like acids.[20][21]

SOP 2: Aliquotting Under an Inert Atmosphere

To prevent contamination of the bulk supply, it is best practice to create smaller, single-use aliquots. This procedure should be performed under an inert atmosphere.[22]

Diagram 2: Workflow for Aliquotting Hygroscopic Secondary Amines

This flowchart outlines the critical steps for safely aliquotting a bulk supply of a hygroscopic secondary amine to preserve the integrity of the stock and the prepared samples.

Protocol Steps:

-

Preparation: Place the sealed bulk container, pre-dried and labeled aliquot vials, and necessary dispensing tools (e.g., syringe, pipette) inside a glovebox or have them ready for use with a Schlenk line.

-

Equilibration: Before opening, allow the bulk container to warm to ambient temperature to prevent condensation of moisture on the cold chemical.[23]

-

Inerting: Purge the glovebox or Schlenk line with dry nitrogen or argon.

-

Dispensing: Carefully open the bulk container and dispense the desired amount into each aliquot vial. Work efficiently to minimize exposure time.

-

Sealing: Immediately and tightly seal each aliquot vial. For extra protection, wrap the cap-bottle interface with Parafilm.

-

Resealing Bulk: Before removing from the inert atmosphere, reseal the main stock container.

-

Storage: Place all sealed containers back into appropriate secondary storage (e.g., a desiccator).

Quality Control & Stability Testing

Periodic testing is essential to verify the integrity of stored amines, especially for long-term storage or before use in sensitive GxP applications.

Protocol 4.1: Water Content Determination by Karl Fischer Titration

Karl Fischer (KF) titration is the benchmark method for accurately quantifying water content in chemical samples.[24]

-

Principle: This method is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base.

-

Considerations for Amines: Strongly basic amines can interfere with the titration by shifting the pH of the KF reagent, which can lead to inaccurate, artificially high results.[25] To counteract this, the titration medium should be buffered with a weak acid, such as benzoic or salicylic acid, prior to adding the amine sample.[25][26]

-

Methodology (Volumetric):

-

Place the buffered KF solvent into the titration cell and titrate to a dry endpoint with the KF titrant.

-

Using a calibrated syringe, inject a precisely weighed amount of the amine sample into the cell.

-

Initiate the titration and record the volume of titrant required to reach the endpoint.

-

Calculate the water content based on the titrant consumption and sample weight.[27]

-

Protocol 4.2: Purity Assessment

Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) can be used to assess the purity of the amine and identify potential degradation products. A shift in the retention time or the appearance of new peaks compared to a reference standard can indicate degradation.

Conclusion

The chemical integrity of hygroscopic secondary amines is directly dependent on rigorous storage and handling protocols. By controlling exposure to atmospheric moisture, oxygen, and carbon dioxide through the use of appropriate containers, inert atmospheres, and desiccants, researchers can significantly extend the shelf-life and ensure the reliability of these critical reagents. Implementing the procedural controls and quality testing outlined in this guide will safeguard experimental outcomes and support the development of robust and reproducible scientific research.

References

-

GasN2. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. GasN₂. [Link]

-

Sustainability Dictionary. Inert Gas Blanketing Application. [Link]

-

Hanna Instruments. Determination of Water Content in 2-Propylamine Using Karl Fischer Titration. [Link]

-

Air Liquide. Inerting, Blanketing and Purging. Air Liquide Australia. [Link]

-

University of California, Santa Barbara. Water Sensitive Chemicals. Environment, Health & Safety. [Link]

-

Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

-

Drexel University. STANDARD OPERATING PROCEDURES (SOP) FOR WATER SENSITIVE CHEMICALS. [Link]

-

nano-purification solutions. Nitrogen Blanketing in the Chemical Industry. [Link]

-

BOC Gases. Inerting in the chemical industry. [Link]

-

Hiranuma. Water contents Amines. [Link]

-

Kyoto Electronics Manufacturing Co., Ltd. Water Content in Aromatic Amine. [Link]

-

CILICANT. (2021, March 8). Choosing the Right Type of Desiccant is Quintessential for your Product's Shelf Life. [Link]

-

University of Michigan-Dearborn. Water Sensitive Chemicals. [Link]

-

Clariant. (2014, September 10). Desiccant Types and Performance. [Link]

-

Stream Peak. (2025, April 30). Selecting the Right Desiccant Bags for Laboratories. [Link]

- Google Patents. (2021). Method for measuring moisture content in organic amine.

-

MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. [Link]

-

Edco Supply Co. (2025, June 3). Understanding Desiccants: Function & Types. [Link]

-

University of California, Irvine. (2025, February 15). Water Reactive Chemicals. [Link]

-

OSTI.GOV. The Nature of Adsorbed Carbon Dioxide on Immobilized Amines during Carbon Dioxide Capture from Air and Simulated Flue Gas. [Link]

-

Pharmaguideline. SOP for Guideline for Storage Condition of Raw Material. [Link]

-

AGM Container Controls. (2025, March 13). Selecting Desiccant Guide. [Link]

-

Pharma Growth Hub. (2024, March 7). Classification of Hygroscopicity. [Link]

-

Carleton University. Working With Air & Water Reactive Chemicals. [Link]

-

Sustainability Dictionary. (2026, February 3). Amine Degradation. [Link]

-

ResearchGate. Mechanism of reaction of CO2 with (a) primary- or secondary-amines in.... [Link]

-

PMC. CO2 absorption into primary and secondary amine aqueous solutions with and without copper ions in a bubble column. [Link]

-

NILU. Environmental impact of amines from CO2 capture. [Link]

-

Chemical Engineering Transactions. (2022, November 24). Effects of Composition, Structure of Amine, Pressure and Temperature on CO2 Capture Efficiency and Corrosion of Carbon Steels. [Link]

-

ResearchGate. (2017, December 21). How to store hygroscopic poly allyamine hydrochloride (PAH) w/o a desiccator?. [Link]

-

American Thermal Instruments. Life Sciences: Protecting Your Pharmaceuticals. [Link]

-

U.S. Food and Drug Administration. Annex 9 Guide to good storage practices for pharmaceuticals. [Link]

-

Polygon Group. Monitoring Humidity in Pharmaceutical Storage. [Link]

-

ScienceDirect. (2025, October 30). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. [Link]

-

ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]

-

IEAGHG. Environmental impacts of amines and their degradation products: Current status and knowledge gaps. [Link]

-

IEDU. Instructions and Guidelines for Chemical Storage and Handling. [Link]

-

Reddit. (2016, May 28). Storage of Hygroscopic materials. [Link]

-

University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET. [Link]

Sources

- 1. diplomatacomercial.com [diplomatacomercial.com]

- 2. Amine Degradation → Term [climate.sustainability-directory.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. cetjournal.it [cetjournal.it]

- 6. researchgate.net [researchgate.net]

- 7. Blanketing: protecting the integrity of your products with inert gas - GasN₂ [gasn2.com]

- 8. Inerting, Blanketing and Purging | Air Liquide Australia [au.airliquide.com]

- 9. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 10. Nitrogen Blanketing in the Chemical Industry - Combustion [nano-purification.com]

- 11. boconline.co.uk [boconline.co.uk]

- 12. carleton.ca [carleton.ca]

- 13. fda.gov.ph [fda.gov.ph]

- 14. Monitoring Humidity in Pharmaceutical Storage - Polygon Group [polygongroup.com]

- 15. Choosing the Right Type of Desiccant is Quintessential for your Product’s Shelf Life - Desiccants To Oxygen Absorbents [cilicant.com]

- 16. Selecting the Right Desiccant Bags for Laboratories [streampeak.com.sg]

- 17. edcosupply.com [edcosupply.com]

- 18. ehs.umich.edu [ehs.umich.edu]

- 19. umdearborn.edu [umdearborn.edu]

- 20. campusoperations.temple.edu [campusoperations.temple.edu]

- 21. uwaterloo.ca [uwaterloo.ca]

- 22. ehs.uci.edu [ehs.uci.edu]

- 23. researchgate.net [researchgate.net]

- 24. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]

- 25. merckmillipore.com [merckmillipore.com]

- 26. hiranuma.com [hiranuma.com]

- 27. CN113092663A - Method for measuring moisture content in organic amine - Google Patents [patents.google.com]

Troubleshooting & Optimization

preventing over-methylation during N-methyl-4-methoxybutylamine synthesis

This guide is structured as a Tier-2 Technical Support resource for organic chemists facing selectivity challenges in the synthesis of N-methyl-4-methoxybutylamine .

Topic: Preventing Over-Methylation in N-methyl-4-methoxybutylamine Synthesis Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Published

Executive Summary: The "Runaway" Methylation Problem

The Core Issue:

Direct alkylation of 4-methoxybutylamine with methyl halides (e.g., MeI) follows a kinetic profile where the product (secondary amine) is often more nucleophilic than the starting material (primary amine). The inductive effect of the newly added methyl group increases electron density on the nitrogen, accelerating subsequent reaction rates (

The Solution Architecture: To guarantee mono-methylation, you must bypass direct alkylation kinetics. This guide details two self-limiting protocols that physically prevent the addition of a second methyl group.

Decision Matrix: Choosing Your Protocol

| Feature | Protocol A: Formylation-Reduction | Protocol B: Carbamate (Boc) Methylation | Protocol C: Reductive Amination |

| Selectivity | 100% Mono-selective | 100% Mono-selective | ~85-95% (Stoichiometry dependent) |

| Purity Profile | High (Distillable intermediates) | Ultra-High (Crystalline intermediates) | Moderate (Difficult separations) |

| Reagent Cost | Low (Ethyl formate, LiAlH4) | High (Boc2O, NaH) | Low (Formaldehyde, NaBH4) |

| Throughput | High (Scalable) | Low (Multi-step) | High (One-pot) |

| Recommendation | Primary Recommendation | Use for GMP/High-Purity needs | Use only for rough screens |

Kinetic Visualization (The Problem)

The following diagram illustrates why direct alkylation fails for this substrate. The "Runaway Train" effect creates a mixture that is difficult to purify due to similar boiling points of the amine species.[1]

Caption: Kinetic cascade of direct alkylation. The target secondary amine is more reactive than the starting material, causing yield loss to over-methylated impurities.

Recommended Protocols

Protocol A: The Formylation-Reduction Route (Gold Standard)

This method is the most robust for aliphatic amines like 4-methoxybutylamine. It uses a "Trojan Horse" strategy: install a formyl group (which cannot be over-alkylated) and then reduce it to a methyl group.

Step 1: N-Formylation

-

Reagents: 4-methoxybutylamine (1.0 eq), Ethyl Formate (Excess/Solvent).

-

Procedure: Reflux the amine in neat ethyl formate (bp 54°C) for 4-6 hours.

-

Mechanism: Nucleophilic acyl substitution. The byproduct is ethanol.

-

Checkpoint: Monitor TLC or GC. The disappearance of the primary amine is distinct.

-

Result: N-(4-methoxybutyl)formamide.

Step 2: Reduction[1]

-

Reagents: LiAlH4 (1.2 - 1.5 eq), Anhydrous THF.

-

Procedure:

-

Suspend LiAlH4 in dry THF at 0°C under

. -

Add the formamide (dissolved in THF) dropwise.

-

Reflux for 2-4 hours.

-

Critical Workup (Fieser Method): For

grams of LiAlH4, add

-

-

Why it works: The formyl carbonyl (

) is reduced to a methylene (

Citation: Organic Syntheses, Coll.[2] Vol. 6, p.678 (1988); Vol. 53, p.13 (1973).

Protocol B: The Boc-Protection Route (High Precision)

Use this route if you require absolute purity and want to avoid Lithium Aluminum Hydride (e.g., due to safety regulations).

Workflow Diagram

Caption: Stepwise protection-methylation-deprotection strategy ensures exactly one methyl group is added.

Technical Nuances:

-

Step 2 (Methylation): The proton on the N-Boc carbamate is acidic (

). Deprotonation with NaH followed by addition of MeI results in clean mono-methylation. The bulky Boc group and the lack of a second acidic proton prevent over-methylation. -

Step 3 (Deprotection): The ether linkage in your substrate (methoxy group) is stable to TFA (Trifluoroacetic acid). Do not use

, as it will cleave the ether.

Troubleshooting & FAQs

Q1: I tried reductive amination (Formaldehyde + NaBH4) and still got 15% dimethyl impurity. Why?

A: This is a stoichiometry and pH issue. In standard reductive amination, the intermediate imine is in equilibrium with the hemiaminal. If free formaldehyde is present, the highly nucleophilic secondary amine product will react with it faster than the primary amine.

-

Fix: Do not use excess formaldehyde. Use exactly 1.0 equivalent.

-

Better Fix: Switch to Protocol A . Reductive amination is statistically difficult to control for mono-methylation of unhindered aliphatic amines.

Q2: During the LiAlH4 workup (Protocol A), I formed a slimy emulsion I can't filter.

A: This is "Aluminum Hydroxide Jelly."

-

Immediate Fix: Add Rochelle's Salt (Sodium Potassium Tartrate) saturated solution and stir vigorously for 2 hours. The tartrate complexes the aluminum, breaking the emulsion into two clear layers.

-

Prevention: Use the Fieser workup method described in Protocol A strictly (1:1:3 ratio).

Q3: Can I use Dimethyl Carbonate (DMC) as a "Green" methylating agent?

A: DMC is generally effective for anilines or phenols but requires high temperatures (>180°C) or specific zeolites for aliphatic amines. For 4-methoxybutylamine, DMC often leads to carbamoylation (forming the methyl carbamate) rather than methylation, unless specific catalysts are used. It is not recommended for this specific substrate without extensive optimization.

Q4: How do I separate the product from the starting material if the reaction is incomplete?

A:

-

Boiling Point: 4-methoxybutylamine and its N-methyl derivative have close boiling points, making distillation difficult.

-

Derivatization: React the crude mixture with acetic anhydride (

). The primary amine reacts fast to form the amide; the secondary amine reacts slower (sterics). However, this consumes your material. -

Chromatography: The secondary amine is slightly less polar than the primary. Use a basic solvent system (DCM/MeOH + 1%

) on silica.

References

-

Organic Syntheses, Coll.[3] Vol. 6, p.678 (1988). Reduction of Amides with Lithium Aluminum Hydride. [Link]

-

J. Org. Chem. 1996, 61, 11, 3849–3862. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (Foundational text on why reductive amination selectivity fails with simple aliphatic amines). [Link]

-

Greene's Protective Groups in Organic Synthesis. Protection for the Amino Group: Carbamates. (Reference for Protocol B stability). [Link]

Sources

Technical Support Center: Purification of 4-methoxy-N-methylbutan-1-amine

Case ID: PUR-AMINE-04

Subject: Removal of Primary Amine Impurities (

Executive Summary

Separating a primary amine precursor (4-methoxybutan-1-amine) from its methylated secondary amine product (4-methoxy-N-methylbutan-1-amine) is a classic but challenging problem in organic synthesis.

The Core Challenge:

-

Boiling Point Proximity: Both amines likely possess boiling points within a narrow window (est. 140–160°C), rendering fractional distillation inefficient.

-

Polarity Similarity: Both are basic and polar, causing co-elution during standard silica chromatography.

The Solution:

We utilize Chemo-Selective Scavenging . By exploiting the steric and electronic differences between

Module 1: The "Schiff Base" Distillation Protocol

(Recommended for Scale: >10g | Cost-Effective)

The Logic (Causality)

Primary amines react rapidly with aldehydes (like benzaldehyde or salicylaldehyde) to form stable imines (Schiff bases). Secondary amines cannot form neutral imines; they form unstable iminium species that revert to the amine upon heating or hydrolysis.

By converting the volatile primary amine impurity into a high-molecular-weight imine, we create a massive boiling point differential (

Step-by-Step Methodology

Reagents:

-

Scavenger: Benzaldehyde (Reagent Grade, >99%) or Salicylaldehyde.

-

Solvent: Toluene (optional, if azeotropic drying is needed).

Protocol:

-

Quantification: Analyze the crude mixture via GC-FID or qNMR to determine the exact mole fraction of the primary amine impurity.

-

Scavenger Addition:

-

Charge the crude amine mixture into a round-bottom flask.

-

Add Benzaldehyde (1.1 to 1.2 equivalents relative to the impurity, NOT the bulk).

-

Note: Do not use a large excess of benzaldehyde, or it will contaminate your distillate.

-

-

Reaction:

-

Stir at room temperature for 1–2 hours.

-

Observation: The solution may warm slightly and turn yellow/orange (indication of imine formation).

-

-

Distillation:

-

Set up a vacuum distillation apparatus (short path is usually sufficient).

-

Apply vacuum and heat.

-

Fraction 1: Unreacted benzaldehyde (if any) and lower boilers.

-

Fraction 2 (Target): Pure 4-methoxy-N-methylbutan-1-amine.

-

Residue: The heavy Schiff base oil remains in the pot.

-

Data Validation Table

| Component | Approx. BP (760 mmHg) | State after Scavenging | Fate during Workup |

| Target ( | ~150°C | Unchanged | Distills Over |

| Impurity ( | ~145°C | Converted to Imine (BP >280°C) | Remains in Pot |

| Benzaldehyde | 178°C | Consumed / Trace | Fore-run / Residue |

Module 2: Solid-Phase Scavenging (Resin)

(Recommended for Scale: <5g | High Purity / Drug Discovery)

The Logic

For high-value samples where distillation is risky (thermal degradation) or yield loss is unacceptable, Isocyanate-functionalized resins are the gold standard. The resin acts as a "chemical hook," covalently bonding to the primary amine. You simply filter the resin out, leaving the pure secondary amine in solution.

Step-by-Step Methodology

Reagents:

-

Resin: Polystyrene-Isocyanate (PS-NCO) or PS-Benzaldehyde.

-

Solvent: DCM, THF, or Ethanol (anhydrous).

Protocol:

-

Dissolution: Dissolve the crude amine mixture in dry DCM (concentration ~0.1 M).

-

Resin Loading:

-

Add PS-Isocyanate resin (2–3 equivalents relative to the impurity).

-

Why Isocyanate? It reacts with primary amines to form a urea linkage. It reacts much slower with secondary amines due to steric hindrance, especially if the secondary amine is hindered (though N-methyl is less hindered, selectivity is usually kinetic).

-

Alternative:PS-Benzaldehyde is safer for ensuring no secondary amine loss.

-

-

Incubation:

-

Shake or stir gently (do not use a magnetic stir bar which grinds the beads) for 4–16 hours at room temperature.

-

-

Filtration:

-

Filter the suspension through a fritted glass funnel or a synthesis cartridge.

-

Wash the resin beads with DCM to recover any entrained target product.

-

-

Concentration: Evaporate the solvent to yield the purified secondary amine.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways for both purification methods.

Caption: Decision matrix and process flow for removing primary amine impurities via Distillation (Method A) or Solid Phase Extraction (Method B).

Troubleshooting & FAQs

Q1: I tried the benzaldehyde method, but my distillate is yellow. What happened?

A: The yellow color indicates benzaldehyde contamination or imine carryover .

-

Cause: You likely added a large excess of benzaldehyde.

-

Fix: Wash the distillate with a dilute sodium bisulfite (

) solution. Bisulfite forms a water-soluble adduct with the aldehyde, removing it from the organic amine layer.

Q2: Can I use acetic anhydride instead of benzaldehyde?

A: Not recommended.

-

Reason: While acetic anhydride reacts faster with primary amines, it also reacts with secondary amines to form acetamides (

). Separating the N-methyl acetamide from the N-H acetamide is difficult and requires hydrolysis to recover your product. Benzaldehyde is chemically orthogonal to the secondary amine.

Q3: My yield is lower than expected after resin treatment.

A: This suggests non-specific binding .

-

Cause: Isocyanate resins can react slowly with unhindered secondary amines (like your N-methyl compound) if left too long.

-

Fix: Switch to a PS-Benzaldehyde resin. The imine formation is strictly limited to primary amines. Alternatively, reduce the incubation time and ensure the resin equivalents are calculated based on the impurity, not the bulk.

Q4: How do I confirm the impurity is gone?

A: GC-FID is preferred over LC-MS.

-

Reason: In LC-MS (ESI), amines ionize differently, and the "Schiff base" might hydrolyze on the column if acidic buffers are used, giving false positives. GC-FID gives a reliable quantitative ratio based on carbon count.

References

- Vogel's Textbook of Practical Organic Chemistry. Purification of Amines via Schiff Bases.

-

US Patent 4306068A . Process for separating primary and secondary amines.[1][2][3][4] (Describes the use of ketones/aldehydes to form high-boiling adducts for distillation).

-

Biotage Technical Guide. Is there an easy way to purify organic amines? (Discusses amine-functionalized silica and scavenging techniques).

-

Journal of the Chemical Society, Perkin Transactions 1. Ketoester resin, secondary amine clean-up in the presence of primary amines.

-

US Patent 6897262B2. Scavenger resin and processes for the use thereof. (Detailed protocols for using scavenger resins to remove primary amines).

Sources

- 1. US4306068A - Process for separating primary and secondary amines - Google Patents [patents.google.com]

- 2. US3470251A - Separation and purification of secondary alkyl primary amines - Google Patents [patents.google.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Low Yields in 4-Methoxy-N-methylbutan-1-amine Amide Coupling

Welcome to our dedicated technical support center for resolving challenges in amide coupling reactions involving 4-methoxy-N-methylbutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming low yields and other common experimental hurdles. Our approach is grounded in mechanistic understanding and field-proven strategies to ensure the successful synthesis of your target amide.

Introduction: The Unique Challenges of Coupling 4-methoxy-N-methylbutan-1-amine

The synthesis of amides from 4-methoxy-N-methylbutan-1-amine presents a unique set of challenges that can often lead to frustratingly low yields. These difficulties arise from a combination of electronic and steric factors inherent to the amine's structure. As a secondary amine, it is inherently less nucleophilic than a primary amine. The presence of the N-methyl group introduces steric hindrance around the nitrogen atom, which can impede its approach to the activated carboxylic acid.[1] Furthermore, the methoxy group, while seemingly remote, can influence the amine's basicity and solubility, adding another layer of complexity to reaction optimization.

This guide will dissect the common pitfalls encountered during the amide coupling of this specific substrate and provide a structured, question-and-answer-based approach to troubleshooting and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low to no formation of my desired amide product. What are the primary reasons for this failure?

A1: Low to no product formation is the most common issue and can typically be traced back to one or more of the following factors:

-

Insufficient Carboxylic Acid Activation: The first critical step in amide coupling is the activation of the carboxylic acid. If the coupling reagent is not effective or has degraded, the reaction will not proceed.

-

Reduced Nucleophilicity of the Secondary Amine: 4-methoxy-N-methylbutan-1-amine, being a secondary amine, is less reactive than its primary counterpart. This reduced nucleophilicity can make the reaction sluggish.

-

Steric Hindrance: The N-methyl group on the amine, as well as bulky substituents on the carboxylic acid, can create significant steric hindrance, preventing the nucleophilic attack from occurring.[1]

-

Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, temperature, and reaction time play a crucial role and must be carefully optimized.

Troubleshooting Workflow: Addressing Low to No Product Formation

Caption: A stepwise workflow for troubleshooting low yields.

Q2: I see the formation of my activated ester by LC-MS, but the reaction with 4-methoxy-N-methylbutan-1-amine does not proceed. What should I do?

A2: This indicates that the initial activation step is successful, but the subsequent nucleophilic attack by the amine is the rate-limiting step. Here’s how to address this:

-

Increase Nucleophilicity/Basicity: While you cannot change the inherent nucleophilicity of the amine, you can influence the reaction environment. The choice of base is critical. For sterically hindered secondary amines, a non-nucleophilic, strong base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be more effective than DIPEA (N,N-Diisopropylethylamine) or triethylamine. It can help to deprotonate the amine, increasing its nucleophilicity.

-

Elevate the Reaction Temperature: Amide couplings with hindered amines often require higher temperatures to overcome the activation energy barrier.[2] Carefully increasing the temperature in increments (e.g., from room temperature to 40°C, then to 60°C) can significantly improve the reaction rate. Monitor for potential decomposition of starting materials or products at higher temperatures.

-

Increase Reaction Time and Concentration: Sluggish reactions may simply need more time to reach completion. Monitor the reaction progress by LC-MS over an extended period (e.g., 24-48 hours). Increasing the concentration of the reactants can also favor the bimolecular reaction.

Q3: I am observing several side products in my reaction mixture, leading to a low yield of the desired amide and difficult purification. What are these byproducts and how can I minimize them?

A3: Side product formation is a common issue, especially with highly reactive coupling reagents. Here are some likely culprits and mitigation strategies:

-

N-acylurea Formation (with carbodiimides like EDC/DCC): The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct when the amine is not reactive enough to intercept it quickly.

-

Mitigation: The use of additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) is crucial when using carbodiimides.[3] These additives trap the O-acylisourea to form an active ester that is more stable towards rearrangement but still reactive towards the amine.

-

-

Guanidinium Byproduct (with uronium/aminium reagents like HATU/HBTU): The coupling reagent itself can react with the amine to form a guanidinium byproduct, consuming the amine and complicating purification.

-

Mitigation: The order of addition is critical. Pre-activating the carboxylic acid with the coupling reagent and base for a short period (5-10 minutes) before adding the amine can minimize this side reaction.

-

-

Epimerization (if the carboxylic acid is chiral): Chiral carboxylic acids, particularly α-amino acids, can be prone to racemization during activation.

-

Mitigation: Using additives like HOBt or HOAt can suppress epimerization. Additionally, coupling reagents like COMU are known for their low racemization potential.

-

Diagram of Common Side Reactions

Caption: Common side reactions in amide coupling.

Q4: My product is very polar and difficult to purify by standard silica gel chromatography. What are my options?

A4: The polarity of your N-methyl amide, potentially enhanced by the methoxy group, can indeed make purification challenging. Here are some effective strategies:

-

Reverse-Phase Chromatography: This is often the method of choice for polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. The addition of a small amount of acid (e.g., 0.1% TFA or formic acid) or base (e.g., 0.1% ammonia) to the mobile phase can improve peak shape.

-

Ion-Exchange Chromatography: If your molecule has a persistent charge or can be protonated/deprotonated, ion-exchange chromatography can be a powerful purification tool.[4]

-

Acid-Base Extraction: If your product is basic, you can perform an acidic wash (e.g., with dilute HCl) to extract it into the aqueous phase, leaving non-basic impurities in the organic layer. Then, basifying the aqueous layer and extracting with an organic solvent can recover your purified product.

-

Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[5] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

Recommended Protocols and Reagent Selection

The following table provides a starting point for selecting coupling reagents and conditions for the amide synthesis with 4-methoxy-N-methylbutan-1-amine.

| Coupling Reagent | Additive(s) | Base | Common Solvents | Key Advantages & Considerations |

| EDC | HOBt or HOAt | DIPEA, NMM | DCM, DMF, MeCN | Cost-effective. Prone to N-acylurea formation without additives. The urea byproduct is water-soluble. |